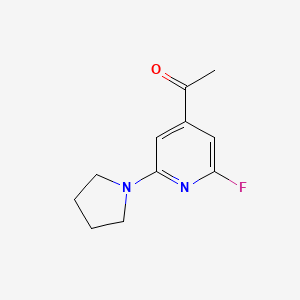1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone
CAS No.: 1228665-59-5
Cat. No.: VC2652008
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1228665-59-5 |
|---|---|
| Molecular Formula | C11H13FN2O |
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | 1-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethanone |
| Standard InChI | InChI=1S/C11H13FN2O/c1-8(15)9-6-10(12)13-11(7-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
| Standard InChI Key | WQRQATHBJTYJSV-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=NC(=C1)F)N2CCCC2 |
| Canonical SMILES | CC(=O)C1=CC(=NC(=C1)F)N2CCCC2 |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone features a pyridine ring as its core structure with three key substituents: a fluorine atom at position 2, a pyrrolidinyl group at position 6, and an ethanone (acetyl) group at position 4. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions. The compound shares structural similarities with 1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, differing only in the position of the ethanone group (position 4 instead of position 3) . The pyrrolidine moiety is a common structural element found in many pharmaceutically active compounds, providing a basic nitrogen center that can influence both physiochemical properties and biological activity.
Physical Properties
Based on structural analysis and comparison with similar compounds, 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone is expected to have a molecular weight of approximately 208-210 g/mol, similar to its positional isomer 1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone which has a molecular weight of 208.236 g/mol . The compound likely exists as a solid at room temperature with moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, but limited solubility in water. The recommended storage conditions would be similar to related compounds, which typically require storage at 2-8 degrees Celsius to maintain stability .
Chemical Properties
The chemical reactivity of 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone is influenced by its three main functional groups. The fluorine substituent at position 2 of the pyridine ring enhances metabolic stability by blocking potential sites of oxidative metabolism and can alter the electronic properties of the molecule . The pyrrolidinyl group at position 6 provides a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions. The ethanone group at position 4 is moderately electrophilic and can participate in various carbonyl reactions, including reduction, condensation, and nucleophilic addition.
Synthesis and Preparation
Synthetic Routes
Structural Analogues and Related Compounds
Comparison with Position Isomers
The closest structural analogue identified in the literature is 1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (CAS No. 1203499-51-7) . This compound differs from the target molecule only in the position of the ethanone group (position 3 versus position 4). This positional isomerism would likely result in different electronic distributions and potentially different biological activities, despite the similar physical properties. The position of the ethanone group relative to the fluorine and pyrrolidinyl substituents affects the electronic character of the pyridine ring and may influence interactions with biological targets.
Other Fluorinated Pyridine Derivatives
Another related compound is 2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine (CAS No. 1203499-05-1) . This compound shares the 2-fluoro-6-pyrrolidinyl-pyridine core structure but features a trimethylsilylethynyl group at position 3 instead of an ethanone group at position 4. The presence of the alkynyl moiety introduces significantly different steric and electronic properties compared to the ethanone group, potentially affecting both chemical reactivity and biological activity.
Structure-Activity Relationships
The positioning of substituents on the pyridine ring is critical for determining biological activity. Fluorinated heterocycles are common motifs in pharmaceutical compounds due to their enhanced metabolic stability and altered electronic properties . The pyrrolidine moiety is frequently incorporated into bioactive molecules due to its ability to act as a hydrogen bond acceptor and its contribution to favorable pharmacokinetic properties. The ethanone group can serve as a handle for further derivatization or as a hydrogen bond acceptor in biological systems.
Analytical Characterization
Spectroscopic Data
Table 1: Expected Spectroscopic Data for 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone
| Spectroscopic Method | Expected Characteristics |
|---|---|
| 1H NMR | Signals for pyrrolidine protons (3.2-3.6 ppm, m, 4H for NCH2; 1.8-2.0 ppm, m, 4H for CH2CH2), acetyl methyl group (2.5-2.7 ppm, s, 3H), and aromatic protons (6.5-8.0 ppm, 2H) |
| 13C NMR | Characteristic peaks for carbonyl carbon (~195-200 ppm), fluorinated carbon (~150-160 ppm, d, JC-F), pyridine carbons (110-160 ppm), pyrrolidine carbons (~25 and ~50 ppm), and methyl carbon (~26-28 ppm) |
| 19F NMR | Single peak expected in the range of -60 to -80 ppm |
| IR | Carbonyl stretching (~1680-1700 cm-1), C-F stretching (~1100-1250 cm-1), aromatic C=N and C=C stretching (1400-1600 cm-1) |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation pattern showing loss of acetyl group, pyrrolidine ring opening, and other characteristic fragmentations |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for quantitative analysis of 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone. Based on similar compounds, reversed-phase HPLC using C18 columns would likely be effective, with mobile phases consisting of acetonitrile or methanol with water, potentially buffered with formic acid or ammonium acetate. UV detection at wavelengths between 254-280 nm would be appropriate based on the expected chromophores in the molecule. Gas chromatography coupled with mass spectrometry (GC-MS) could provide complementary information for identification and structural confirmation.
Structural Confirmation Methods
Definitive structural confirmation would require a combination of techniques. Single-crystal X-ray diffraction would provide unequivocal evidence of the three-dimensional structure, including the precise positioning of all substituents on the pyridine ring. Nuclear magnetic resonance spectroscopy, particularly two-dimensional techniques such as HSQC, HMBC, and NOESY, would establish connectivity and spatial relationships between atoms. High-resolution mass spectrometry would confirm the molecular formula through accurate mass determination. Infrared and Raman spectroscopy would provide complementary information about functional groups present in the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume